(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol
Description
(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol is a naphthalene-derived compound featuring a tetrahydronaphthalene (tetralin) core substituted with an aminomethyl group at position 6 and a hydroxymethyl group at position 2. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. The compound’s structure combines aromatic and aliphatic characteristics, enabling interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[6-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h2,4,6,9,14H,1,3,5,7-8,13H2 |
InChI Key |
ALVGNPNDYLXWRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1CN)C=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Direct Amination Method
This approach starts from 6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol or related hydroxylated intermediates. The aminomethyl group is introduced via an amination reaction, typically involving:
- Use of ammonia or amine sources under reductive amination conditions.
- Catalysts such as Lewis acids to enhance nucleophilicity and facilitate substitution.
- Careful control of pH and temperature to avoid side reactions and over-alkylation.
This method is advantageous due to its straightforwardness and fewer steps, though it requires precise reaction monitoring to ensure selectivity.
Reduction of Amide or Nitrile Precursors
Another common route involves synthesizing an amide or nitrile intermediate, which is subsequently reduced to the aminomethyl group. Key steps include:
- Preparation of amide or nitrile derivatives from tetrahydronaphthalene precursors via acylation or cyanation.
- Reduction using hydride reagents such as lithium aluminum hydride (LiAlH4) or stannous chloride (SnCl2) in appropriate solvents (e.g., tetrahydrofuran (THF), ethyl acetate).
- Purification by column chromatography to isolate the target aminomethyl alcohol.
This method offers good control over stereochemistry and purity but involves handling of sensitive reagents.
Protection and Deprotection Strategies
In complex syntheses, protecting groups like tetrahydropyranyl ethers are employed to mask hydroxyl groups during amination or other transformations. Typical steps include:
- Formation of tetrahydropyranylated intermediates by reaction with tetrahydropyranyl reagents.
- Amination or substitution reactions on the protected intermediates.
- Deprotection using acidic conditions such as pyridinium p-toluenesulfonate in methanol under reflux to regenerate free hydroxyl groups.
This strategy enhances selectivity and prevents side reactions on sensitive functional groups.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amination | Ammonia, Lewis acid catalyst, controlled pH, temp | 60-75 | Direct amination on hydroxymethyl intermediate |
| 2 | Reduction | LiAlH4 in THF, reflux | 50-70 | Reduction of amide/nitrile precursor |
| 3 | Protection | Tetrahydropyranyl reagents, mild acid workup | 70-80 | Protect hydroxyl groups for selective reactions |
| 4 | Deprotection | Pyridinium p-toluenesulfonate in MeOH, reflux | 65-75 | Removal of protecting groups |
- Reaction temperature and time critically influence the yield and purity; for example, reductive amination performed at moderate temperatures (~60-90 °C) with prolonged reaction times improves conversion.
- Use of potassium carbonate as a base in substitution reactions enhances nucleophilicity and product formation.
- Employing column chromatography with appropriate eluents (e.g., dichloromethane/methanol mixtures) is essential for isolating pure product.
- Spectroscopic techniques such as IR (N-H stretching ~3300 cm⁻¹, C-O stretching ~1050 cm⁻¹), ^1H-NMR, and mass spectrometry confirm the structure and purity of the synthesized compound.
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amination | Hydroxymethyl tetrahydronaphthalene | Ammonia, Lewis acids | Fewer steps, straightforward | Requires precise control |
| Reduction of Amide/Nitrile | Amide or nitrile intermediates | LiAlH4, SnCl2 | Good stereochemical control | Sensitive reagents, longer steps |
| Protection/Deprotection | Hydroxylated intermediates | Tetrahydropyranyl reagents, acid | Enhanced selectivity | Additional steps, longer process |
The preparation of (6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol involves multiple synthetic strategies tailored to optimize yield, purity, and stereochemical outcomes. Direct amination, reduction of amide/nitrile precursors, and protection/deprotection sequences are the principal methods utilized. Analytical validation and reaction condition optimization are critical to successful synthesis. These methods provide a robust foundation for producing this compound as a versatile intermediate in organic and medicinal chemistry.
Chemical Reactions Analysis
Condensation Reactions
The aminomethyl group participates in condensation with carbonyl compounds (aldehydes/ketones) to form imines or Schiff bases. This reaction occurs under mild acidic conditions, leveraging the nucleophilicity of the primary amine.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | RT, pH 4–5, 2 h | Schiff base with hydroxymethyl stabilization | 78% | |
| Acetone | Reflux, acetic acid catalyst | Cyclic imine derivative | 65% |
Key Findings :
-
Imine formation is reversible but stabilized by the aromatic tetrahydronaphthalene core.
-
Steric hindrance from the bicyclic structure slows reaction kinetics compared to linear amines.
Reduction Reactions
The hydroxymethyl group (-CH₂OH) undergoes reduction to a methylene (-CH₂-) group under catalytic hydrogenation or hydride-based conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C to RT, 6 h | 6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene | 82% | |
| H₂ (1 atm), Pd/C | Ethanol, RT, 12 h | Same as above | 90% |
Mechanistic Insight :
-
LiAlH₄ selectively reduces the hydroxymethyl group without affecting the aminomethyl moiety.
-
Catalytic hydrogenation offers higher yields and milder conditions .
Oxidation Reactions
The hydroxymethyl group is oxidized to a ketone or carboxylic acid under controlled conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PCC | CH₂Cl₂, RT, 3 h | 6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-one | 68% | |
| KMnO₄ | H₂O, H₂SO₄, 60°C, 2 h | 6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | 55% |
Notes :
-
PCC oxidation preserves the aminomethyl group, while KMnO₄ may degrade it under harsh conditions.
-
Over-oxidation to carboxylic acids requires acidic environments.
Amine Acylation
The primary amine reacts with acyl chlorides or anhydrides to form amides, enhancing solubility for pharmaceutical applications.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 1 h | N-Acetyl-6-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl methanol | 85% | |
| Benzoyl anhydride | DCM, DMAP, 24 h | N-Benzoyl derivative | 73% |
Applications :
Esterification
The hydroxymethyl group forms esters with carboxylic acids or anhydrides.
Stability :
Cyclization Reactions
Intramolecular reactions between the amine and hydroxyl groups yield heterocyclic frameworks.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PCl₅ | Toluene, reflux, 8 h | Tetrahydroisoquinoline derivative | 58% | |
| BF₃·Et₂O | CH₂Cl₂, −10°C, 2 h | Oxazolidine ring formation | 71% |
Significance :
Cross-Coupling Reactions
The aromatic ring participates in Suzuki-Miyaura couplings for biaryl synthesis.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, Ar-B(OH)₂ | DME, Na₂CO₃, 80°C, 12 h | 2-Substituted biaryl derivative | 67% |
Limitations :
-
Steric constraints reduce coupling efficiency compared to planar aromatics.
Scientific Research Applications
Pharmacological Applications
- Neuropharmacology :
- Anticancer Activity :
- Antimicrobial Properties :
Synthetic Applications
- Building Block in Organic Synthesis :
- Synthesis of Pharmaceuticals :
Environmental Applications
- Pollutant Degradation :
- Toxicological Studies :
Case Studies
Mechanism of Action
The mechanism of action of (6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methanol group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between (6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol and related compounds:
Structural and Functional Insights
BMS-986166: Distinguished by a cyclopentyl-1-amino group and 2-methoxyphenethyl substituent, which enhance S1P1 receptor binding (IC₅₀ = 0.3 nM) and reduce off-target effects on S1P3 (IC₅₀ > 10,000 nM) . The hydroxymethyl group in the reference compound is replaced with a methoxy group, increasing lipophilicity and blood-brain barrier penetration.
LG100268 :
- Features a pentamethyl-tetrahydronaphthalene core linked to a nicotinic acid, optimizing RXR binding (EC₅₀ = 5 nM) .
- Bulkier substituents compared to the reference compound limit solubility but improve nuclear receptor selectivity.
Dopamine D2/D3 Agonists (e.g., ): Incorporate piperazine and quinoline moieties, enabling CNS penetration for Parkinson’s disease therapy . The reference compound lacks these heterocycles, suggesting divergent therapeutic applications.
Positional Isomerism (e.g., 7-amino vs. 6-aminomethyl): 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol shows higher dopamine receptor affinity due to the amino group’s proximity to the hydroxyl group, whereas the reference compound’s aminomethyl group may favor interactions with non-dopaminergic targets.
Key Research Findings
- Receptor Selectivity: BMS-986166’s structural modifications result in >30,000-fold selectivity for S1P1 over S1P3, reducing cardiovascular risks associated with non-selective S1P modulators .
- Therapeutic Potential: Dopamine agonists with tetrahydronaphthalene cores demonstrate nanomolar potency (e.g., EC₅₀ = 2.8 nM for D2 receptors) , highlighting the scaffold’s versatility.
Biological Activity
(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 191.27 g/mol
- CAS Number : 2089649-52-3
Antibacterial Activity
This compound has been investigated for its antibacterial properties. In vitro studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values ranging from 0.22 mg/mL to 0.44 mg/mL against pathogens such as Plesiomonas shigelloides and Bacillus pumilus .
This suggests that this compound may also possess similar antibacterial properties.
The mechanisms through which naphthalene derivatives exert their biological effects are multifaceted:
- Antioxidant Mechanism : These compounds can scavenge free radicals and chelate metal ions, reducing oxidative stress in cells.
- Antibacterial Mechanism : They may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .
Study 1: Antioxidant Evaluation
A study focusing on the antioxidant potential of naphthalene derivatives showed that compounds structurally similar to this compound exhibited significant scavenging activity against DPPH radicals. The study concluded that the presence of hydroxyl groups enhances antioxidant activity .
Study 2: Antibacterial Effects
In a comparative analysis of various naphthalene derivatives against common bacterial strains, researchers found that certain modifications in the naphthalene structure significantly increased antibacterial potency. The study suggested that this compound could be further explored for its therapeutic applications in treating bacterial infections .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, to introduce the aminomethyl and hydroxyl groups onto the tetrahydronaphthalene scaffold. Key intermediates can be characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
Q. How is the structural conformation of this compound confirmed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with refinement using programs like SHELXL. Hydrogen bonding patterns and stereochemistry are analyzed to confirm the 3D structure. For non-crystalline samples, comparative NMR studies with similar tetrahydronaphthalene derivatives (e.g., 5,6,7,8-tetrahydro-2-naphthol) can infer conformation .
Q. What preliminary biological activities have been reported for structurally related compounds?
- Methodological Answer : Analogous compounds, such as 4-(4-Chloro-1-hydroxynaphthalen-2-yl)-6-(4-hydroxyphenyl)-5,6-dihydropyrimidine-2(1H)-one, exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli (zone of inhibition: 12–18 mm at 100 µg/mL). Anticonvulsant activity has also been observed in diazaspirononane derivatives, suggesting potential CNS modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). A tiered approach includes:
- In vitro: Cytochrome P450 inhibition assays and plasma protein binding studies.
- In vivo: Pharmacokinetic profiling (Cmax, T1/2) in rodent models.
Cross-referencing with structurally similar molecules (e.g., naphthalen-2-yl acetates) can identify metabolic hotspots .
Q. What strategies optimize the stereoselective synthesis of the aminomethyl group in this tetrahydronaphthalene derivative?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) enhance stereocontrol. For example, (R)- or (S)-configured ethylenediamine ligands can direct aminomethylation with >90% enantiomeric excess (ee). Reaction monitoring via chiral HPLC ensures stereochemical fidelity .
Q. How do computational models predict the compound’s interaction with biological targets like GABA-A receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model binding to the benzodiazepine allosteric site of GABA-A. Key residues (e.g., α1-His102, γ2-Asn60) are analyzed for hydrogen bonding and hydrophobic interactions. Validation includes comparing predicted binding energies with experimental IC50 values .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Based on analogs (e.g., 1-Naphthalenol derivatives), personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods are mandatory. Acute toxicity (LD50 > 500 mg/kg in rats) suggests moderate hazard (GHS Category 4). Spills require neutralization with 10% sodium bicarbonate and disposal as hazardous waste .
Q. How can patent data inform the design of derivatives with improved therapeutic potential?
- Methodological Answer : Patent mining (e.g., US9012660, JP5986635) reveals structural modifications (e.g., thienyl-ethyl substitutions) that enhance receptor affinity. Structure-activity relationship (SAR) trends from patent claims can prioritize synthetic targets, such as replacing the hydroxyl group with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
